Cinnamamide

Vue d'ensemble

Description

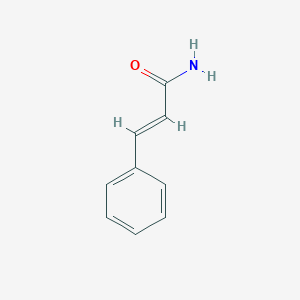

Le Cinnamamide est un composé organique dérivé de l'acide cinnamique, caractérisé par la présence d'un groupe amide lié à la partie cinnamoyle. Il est couramment présent dans diverses espèces végétales et est connu pour sa faible toxicité et ses diverses activités biologiques .

Applications De Recherche Scientifique

Cinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various bioactive compounds.

Industry: Utilized in the development of new drugs and as a precursor for various industrial chemicals.

Mécanisme D'action

Target of Action

Cinnamamide, a derivative of cinnamic acid, has been found to interact with several targets. For instance, it has been shown to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Additionally, molecular docking simulations suggested that the most likely targets of this compound in C. albicans were caHOS2 and caRPD3, while the most likely target in S. aureus was saFABH . In the context of α-glucosidase inhibitory activity, it has been found to interact with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets. For instance, in the case of fungal infections, this compound compounds directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death. In the context of α-glucosidase inhibitory activity, this compound interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion.

Biochemical Pathways

This compound affects several biochemical pathways. In the context of its antifungal activity, it disrupts the integrity of the fungal cell by interacting with ergosterol, a key component of the fungal cell membrane . This leads to cell death and the inhibition of fungal growth. In terms of its α-glucosidase inhibitory activity, this compound inhibits the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion . This inhibition can help control postprandial hyperglycemia, a key factor in the management of diabetes.

Pharmacokinetics

Some studies suggest that this compound derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity This indicates their potential use as lead drug candidates

Result of Action

The result of this compound’s action is primarily the inhibition of the growth of pathogenic fungi and bacteria , and the control of postprandial hyperglycemia in the context of diabetes management . By interacting with ergosterol in the fungal cell membrane, this compound disrupts the integrity of the cell, leading to cell death . In terms of its α-glucosidase inhibitory activity, the inhibition of α-glucosidase activity can help control postprandial hyperglycemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives has been shown to be highly efficient under certain conditions, such as a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes These conditions can influence the efficacy and stability of this compound

Analyse Biochimique

Biochemical Properties

Cinnamamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibitory activity of this compound greatly depends on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits potent protective capacities against glutamate-induced cell damage in SH-SY5Y cells . It also shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension . Furthermore, this compound has a cytoprotective effect on nerves in neurogenerative diseases and an anti-inflammatory effect .

Molecular Mechanism

The molecular mechanism of this compound involves direct interactions with biomolecules. For instance, in antifungal action, this compound derivatives directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In α-glucosidase inhibition, molecular docking studies revealed that this compound interacts with key residues of α-glucosidase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound derivative M220 showed protective abilities and preserved lung function in Plasmodium berghei ANKA-infected mice at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of many important biochemical pathways and is commonly found in the plant world . In engineered E. coli, this compound was synthesized using cinnamic acid as the precursor .

Transport and Distribution

It is known that this compound derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .

Subcellular Localization

Cinnamic acid 4-hydroxylase (C4H), a member of the cytochrome P450 monooxygenase superfamily, which plays a central role in phenylpropanoid metabolism and lignin biosynthesis, is localized to the endoplasmic reticulum in planta . This might provide some insights into the potential subcellular localization of this compound.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Cinnamamide peut être synthétisé par plusieurs méthodes. Une méthode efficace implique la réaction des cinnamates de méthyle avec les phényléthylamines, catalysée par la Lipozyme® TL IM dans des micro-réacteurs à flux continu. Cette méthode offre des taux de conversion élevés dans des conditions douces et permet le recyclage du catalyseur . Une autre méthode pratique implique une réaction de couplage à trois composants d'aldéhydes aromatiques, d'amines et d'acide de Meldrum, qui se déroule sans besoin de réactifs de couplage, d'oxydants ou de catalyseurs .

Méthodes de production industrielle

La production industrielle du this compound utilise souvent la synthèse enzymatique en raison de son efficacité et de son caractère écologique. Les micro-réacteurs à flux continu sont utilisés pour optimiser les conditions réactionnelles, assurant des rendements élevés et un minimum de déchets .

Analyse Des Réactions Chimiques

Types de réactions

Le Cinnamamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés correspondants de l'acide cinnamique.

Réduction : La réduction du this compound donne la cinnamylamine.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium pour l'oxydation, les réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles et électrophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'acide cinnamique, la cinnamylamine et des cinnamamides substitués, en fonction des conditions réactionnelles et des réactifs utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de divers composés bioactifs.

Mécanisme d'action

Le this compound exerce ses effets par divers mécanismes. Par exemple, son activité antimicrobienne implique une interaction directe avec l'ergostérol dans les membranes cellulaires fongiques et les parois cellulaires bactériennes . En termes d'activité anticancéreuse, les dérivés du this compound inhibent l'α-glucosidase, interagissant avec des résidus clés dans le site actif de l'enzyme . Des études d'amarrage moléculaire ont montré que les dérivés du this compound peuvent se lier à des cibles moléculaires spécifiques, influençant diverses voies biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide cinnamique : Le composé parent du Cinnamamide, connu pour ses propriétés antimicrobiennes et antioxydantes.

Cinnamylamine : Un produit de réduction du this compound avec des activités biologiques similaires.

Cinnamoyl phényléthylamine : Un dérivé avec une activité biologique accrue due à la présence d'un groupe hydroxyle phénolique.

Unicité

Le this compound se démarque par ses diverses activités biologiques et la facilité avec laquelle il peut être synthétisé et modifié. Ses dérivés présentent une large gamme de propriétés pharmacologiques, ce qui en fait un composé polyvalent en chimie médicinale .

Activité Biologique

Cinnamamide, a derivative of cinnamic acid, has garnered significant attention in recent years due to its diverse biological activities. Research has highlighted its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its amide functional group attached to the cinnamic acid backbone. Its structural properties allow it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various pathogens, including bacteria and fungi.

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. For instance, studies have demonstrated that N-benzyl this compound exhibits significant antibacterial activity against Vibrio harveyi, with a minimum inhibitory concentration (MIC) of 1.66 mg/mL against specific strains .

Summary of Antimicrobial Efficacy

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| N-benzyl this compound | Vibrio harveyi 1114 | 1.66 |

| This compound Derivative | Staphylococcus aureus (MRSA) | Varies |

| Cinnamic Acid Derivative | Candida albicans | >5.0 |

Anticancer Activity

This compound has been explored for its anticancer properties, particularly through in vitro studies against various cancer cell lines.

In Vitro Studies

A study synthesized twelve this compound derivatives and evaluated their cytotoxicity against P388 cancer cell lines. The results indicated that some derivatives exhibited lower binding energies and significant interactions with target proteins involved in drug resistance . Molecular docking studies revealed that certain compounds had a binding energy of -5.57 kcal/mol with Trp231 residue, indicating strong interactions .

Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative 10 | P388 | 15.0 |

| This compound Derivative 12 | A549 (lung cancer) | 20.5 |

Anti-inflammatory and Neuroprotective Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . Additionally, its neuroprotective effects have been attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is heavily influenced by their chemical structure. Modifications in substituent groups can enhance or diminish their efficacy:

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060739, DTXSID901035045 | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22031-64-7, 621-79-4 | |

| Record name | trans-Cinnamamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinnamamide interact with its target to exert its biological effects?

A1: this compound derivatives exhibit a variety of biological activities, depending on their structure and the target in question. For instance, certain cinnamamides act as tyrosine-specific protein kinase inhibitors []. These compounds bind to the kinase domain, hindering phosphorylation processes crucial for cell signaling. Other cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) and N-trans-coumaroyltyramine (NCPA), demonstrate anti-inflammatory effects by suppressing the production of IL-4 in CD4+ cells, crucial for mediating allergic responses [].

Q2: Can you provide an example of a this compound derivative targeting a specific protein and its downstream effects?

A2: A recent study discovered that N-(9H-carbazol-2-yl)this compound (KS-2), a novel N-arylthis compound, significantly enhances erythroblast enucleation, a critical step in red blood cell maturation []. KS-2 achieves this by activating p53, a tumor suppressor protein known to regulate cell cycle progression, leading to accelerated cell cycle exit in late-stage erythroblasts [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q4: What spectroscopic data is available to characterize this compound?

A4: this compound and its derivatives are commonly characterized using various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: IR spectra reveal characteristic absorption bands corresponding to functional groups such as N-H stretching, C=O stretching (amide), C=C stretching (aromatic and alkene), and C-N stretching [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure, including the presence and arrangement of hydrogen and carbon atoms, respectively [, , ].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, aiding in structural elucidation [].

Q5: How does the performance and application of this compound vary under different conditions?

A5: The stability and performance of this compound formulations are significantly influenced by environmental factors. For instance, This compound's efficacy as an avian repellent in protecting oilseed rape crops was limited by its poor persistence on leaves, particularly under rain and freezing conditions []. This highlights the need for appropriate formulation strategies to enhance its weather resistance.

Q6: Are there any known catalytic applications of this compound or its derivatives?

A6: While this compound itself is not typically used as a catalyst, its unique structure makes it a valuable building block in the synthesis of various compounds, some of which may exhibit catalytic properties.

Q7: How is computational chemistry employed in this compound research?

A7: Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors, such as partition coefficients (logP), Hammett constants, and steric parameters (e.g., molar refractivity), to develop predictive models for biological activity []. These models guide the design of novel cinnamamides with improved potency and selectivity.

Q8: How do modifications to the this compound structure impact its activity?

A8: Structural modifications significantly influence the biological activity of this compound derivatives:

- Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of this compound can alter its electronic properties and, consequently, its binding affinity to target proteins. For example, studies on trifluoromethyl-substituted cinnamamides revealed that para- and meta-substitutions enhanced anticonvulsant activity compared to ortho-substitution, highlighting the influence of electronic effects [].

- Amide group modifications: The nature of the amide substituent can also impact activity. Research on This compound derivatives as α-glucosidase inhibitors demonstrated that increasing the bulkiness or chain length of the amine substituent decreased inhibitory activity, suggesting steric hindrance at the binding site [].

Q9: What are some strategies for improving the stability, solubility, or bioavailability of this compound?

A9: Enhancing the stability and bioavailability of this compound is crucial for its practical applications, particularly in drug development and agriculture. Strategies include:

- Formulation optimization: This involves incorporating excipients, such as stickers in pesticide formulations, to improve adhesion to target surfaces and enhance resistance to environmental degradation [].

- Encapsulation techniques: Encapsulating this compound within nanoparticles or microspheres can protect it from degradation, control its release, and improve its delivery to target sites [].

Q10: Has this compound been evaluated in clinical trials for any specific therapeutic application?

A10: While preclinical studies have shown promise for this compound derivatives in various therapeutic areas, such as epilepsy and inflammation, clinical trials are limited. More research is needed to translate these preclinical findings into clinical applications.

Q11: What analytical methods are commonly used for the characterization and quantification of this compound?

A11: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound and its derivatives in complex mixtures [].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds, such as those found in plant extracts containing this compound [].

Q12: Are there viable alternatives or substitutes for this compound in its various applications?

A12: The search for alternatives to this compound, particularly in applications like pest control, is ongoing. Comparative studies evaluating the efficacy, cost, and environmental impact of potential substitutes are crucial for identifying suitable replacements.

Q13: What are some significant milestones in this compound research?

A13: Key milestones in this compound research include:

- Early studies recognizing the avian and mammalian repellent properties of this compound, paving the way for its potential use in agriculture [].

- Discovery of This compound derivatives exhibiting anticonvulsant activity, opening avenues for developing novel epilepsy treatments [, ].

Q14: How does this compound research intersect with other scientific disciplines?

A14: this compound research is inherently interdisciplinary, drawing upon expertise from diverse fields such as:

- Medicinal Chemistry: Synthesis and evaluation of novel this compound derivatives with enhanced pharmacological properties [, ].

- Pharmacology: Understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound-based drugs [].

- Agricultural Science: Developing and optimizing this compound formulations for pest control and crop protection [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.